Yaddle1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H8ClF3N4OS |

|---|---|

分子量 |

372.8 g/mol |

IUPAC 名称 |

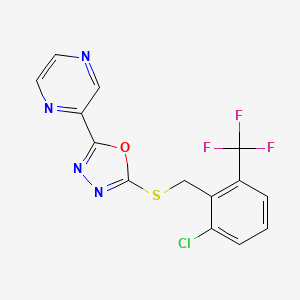

2-[[2-chloro-6-(trifluoromethyl)phenyl]methylsulfanyl]-5-pyrazin-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H8ClF3N4OS/c15-10-3-1-2-9(14(16,17)18)8(10)7-24-13-22-21-12(23-13)11-6-19-4-5-20-11/h1-6H,7H2 |

InChI 键 |

CFUNYUCUSGNBPX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=NC=CN=C3)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Emergence of Yaddle1: A Technical Guide to its Mechanism of Action on the Piezo1 Ion Channel

For Immediate Distribution

[City, State] – [Date] – In the advancing field of mechanobiology, the precise modulation of ion channels such as Piezo1 is critical for understanding its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth analysis of Yaddle1, a potent and selective agonist of the Piezo1 channel. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism of action, presents key quantitative data, outlines comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways.

Executive Summary

Piezo1 is a mechanically activated ion channel crucial for sensing physical forces and translating them into biological signals. Its dysfunction is implicated in numerous pathologies, making it a significant drug target. This compound has emerged as a next-generation chemical probe, building upon the foundational discoveries of the agonist Yoda1. It offers improved physicochemical properties and serves as a powerful tool to dissect the function of Piezo1. This guide synthesizes current knowledge on this compound, focusing on its direct interaction with Piezo1 and the subsequent cellular signaling cascades.

Mechanism of Action: The Molecular Wedge Hypothesis

The prevailing mechanism for the action of this compound and its predecessor, Yoda1, on the Piezo1 channel is the "molecular wedge" model.[1][2] Piezo1 is a large, trimeric protein with propeller-like blades that are thought to act as the primary mechanosensors.[3] These agonists are believed to act as allosteric modulators.

This compound is proposed to bind to a hydrophobic pocket located at the interface between two transmembrane domains within the blade-like structures of a Piezo1 subunit, approximately 40 Å away from the central pore.[1] This binding event is thought to induce or stabilize a conformational change in the channel, effectively "wedging" the domains apart. This action lowers the mechanical threshold required for channel activation, meaning that less physical force is needed to open the pore.[1] In the absence of mechanical stimuli, this compound can induce partial activation of the channel, leading to cation influx.

This allosteric modulation by this compound enhances the sensitivity of Piezo1 to mechanical forces and can directly gate the channel, leading to an influx of cations, most notably Ca²⁺. This influx serves as a second messenger, initiating a cascade of downstream signaling events.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and related Piezo1 agonists, Yoda1 and Yoda2. This data is essential for comparing the potency, efficacy, and solubility of these compounds.

Table 1: Potency (EC₅₀/MEC₅₀) of Piezo1 Agonists

| Compound | Agonist Target | EC₅₀ / MEC₅₀ (µM) | Cell Type / System | Reference |

| This compound | Human Piezo1 | 0.40 | HEK293A cells | |

| Yoda1 | Mouse Piezo1 | 17.1 | --- | |

| Yoda1 | Human Piezo1 | 26.6 | --- | |

| Yoda1 | Human Piezo1 | 3.02 | Human Myometrium | |

| Yoda1 | Mouse Piezo1 | 1.391 | Red Blood Cells | |

| Yoda2 | Mouse Piezo1 | 0.150 | mPiezo1 cells | |

| Yoda2 | Human HUVEC | 1.14 | HUVEC cells | |

| Yoda2 | Mouse Piezo1 | 0.305 | Red Blood Cells |

Table 2: Solubility and Binding Affinity

| Compound | Parameter | Value | Conditions | Reference |

| This compound | Kinetic Solubility | 26.72 ± 1.8 µM | pH 7.4 | |

| Yoda1 | Kinetic Solubility | 1.22 ± 0.11 µM | pH 7.4 | |

| Yoda1 | Binding Affinity (Kd) | 45.6 ± 14.3 µM | Detergent-purified mPiezo1 |

Downstream Signaling Pathways

Activation of Piezo1 by this compound leads to a significant influx of extracellular calcium, which acts as a crucial second messenger to initiate a variety of downstream signaling cascades. These pathways are integral to the cellular responses mediated by Piezo1 activation. Key signaling pathways affected by this compound-induced Piezo1 activation include:

-

Protein Kinase D (PKD) Activation : In human aortic endothelial cells, Piezo1 agonists, including this compound, have been shown to stimulate the activation of the PKD family of serine/threonine kinases in a concentration-dependent manner. This activation is dependent on extracellular Ca²⁺.

-

ERK1/2 Signaling : The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a downstream target of Piezo1 activation. Yoda1 has been shown to induce robust activation of Akt and ERK1/2 in endothelial cells. In bone marrow-derived mesenchymal stem cells, the C-terminus of Piezo1 is crucial for ERK1/2 activation.

-

YAP/TAZ Pathway : The Hippo pathway effectors, YAP and TAZ, which are key regulators of cell proliferation and organ size, can be activated downstream of Piezo1. This signaling axis is particularly noted in the context of mechanical tension influencing cell proliferation.

The following diagram illustrates the signaling cascade following this compound-mediated Piezo1 activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's effects on Piezo1. Below are protocols for key experiments.

Calcium Imaging Assay

This protocol is for measuring intracellular calcium influx in response to this compound using fluorescent indicators like Fura-2 or Fluo-4.

Objective: To quantify the increase in intracellular Ca²⁺ concentration following the application of this compound.

Materials:

-

HEK293T cells transiently transfected with Piezo1.

-

Fluo-4 AM or Fura-2 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

This compound stock solution in DMSO.

-

Fluorescence microscope or a fluorescent imaging plate reader (FLIPR).

Procedure:

-

Cell Preparation: Seed Piezo1-transfected HEK293T cells onto glass-bottom dishes or 384-well plates suitable for fluorescence imaging. Allow cells to adhere and grow for 24-48 hours.

-

Dye Loading: Prepare a loading buffer by diluting Fluo-4 AM (e.g., to 3 µM) in HBSS. Add an equal volume of 0.04% Pluronic F-127 to aid dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to the cells for imaging.

-

Image Acquisition: Mount the dish/plate on the fluorescence microscope or plate reader.

-

Acquire a baseline fluorescence reading for 30-60 seconds.

-

Compound Addition: Add this compound at the desired final concentration to the cells. For dose-response experiments, use a range of concentrations.

-

Data Recording: Continuously record the fluorescence intensity for several minutes to capture the peak response and any subsequent changes. For ratiometric imaging with Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

-

Data Analysis: Correct for background fluorescence. For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence after agonist addition and F₀ is the baseline fluorescence. For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Plot the peak response against the this compound concentration to determine the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of Piezo1-mediated ion currents activated by this compound.

Objective: To directly measure the ion channel activity of Piezo1 in response to this compound.

Materials:

-

Piezo1-transfected HEK293T cells.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 0.5 EGTA (pH 7.2 with KOH).

-

This compound stock solution.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with adherent Piezo1-transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Obtaining a Gigaseal: Approach a single cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.

-

To measure current-voltage (I-V) relationships, apply a voltage ramp protocol (e.g., from -100 mV to +80 mV over 450 ms).

-

This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Recording: Record the current responses to the voltage protocol before and after the application of this compound.

-

Data Analysis: Subtract the baseline current (before this compound) from the current recorded in the presence of this compound to isolate the this compound-induced current. Plot the current amplitude against the voltage to generate I-V curves.

Droplet Interface Bilayer (DIB) Reconstitution

This advanced protocol allows for the study of purified Piezo1 in a cell-free system.

Objective: To confirm that this compound directly activates Piezo1 in the absence of other cellular components.

Materials:

-

Purified Piezo1 protein.

-

Lipids (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine) dissolved in oil (e.g., hexadecane).

-

Aqueous buffer solution (e.g., 0.5 M KCl, 10 mM HEPES, pH 7.2).

-

This compound.

-

Apparatus for forming DIBs (e.g., custom-made chamber with Ag/AgCl electrodes).

Procedure:

-

Proteoliposome Preparation: Reconstitute purified Piezo1 into liposomes.

-

Droplet Formation: Form two aqueous droplets in the lipid-oil solution. One droplet contains the Piezo1 proteoliposomes, and the other contains the buffer solution. This compound can be included in one or both droplets.

-

Monolayer Formation: Allow lipid monolayers to self-assemble at the oil-water interface of each droplet.

-

Bilayer Formation: Carefully bring the two droplets into contact. A lipid bilayer will form at the interface.

-

Electrophysiological Recording: Insert Ag/AgCl electrodes into each droplet to measure ion channel activity across the bilayer.

-

Apply a constant voltage across the bilayer and record any single-channel currents.

-

Data Analysis: Analyze the single-channel recordings to determine properties such as channel conductance, open probability, and open/closed dwell times in the presence of this compound. The observation of channel activity confirms the direct action of this compound on Piezo1.

Experimental and Characterization Workflow

The characterization of a novel Piezo1 agonist like this compound follows a logical progression of experiments to establish its efficacy, potency, and mechanism of action.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the Piezo1 ion channel. Its improved solubility and high potency make it a superior probe compared to earlier compounds. The "molecular wedge" mechanism provides a compelling model for its action, and the downstream signaling pathways, including PKD and ERK1/2, are beginning to be elucidated. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential Piezo1 modulators, paving the way for a deeper understanding of mechanobiology and the development of novel therapies targeting this critical ion channel.

References

Yaddle1: A Technical Guide to a Novel Piezo1 Agonist for T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yaddle1 is a potent and selective small molecule agonist of the mechanosensitive ion channel Piezo1. Its development represents a significant advancement from its predecessor, Yoda1, offering improved solubility and efficacy. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and its role in T-cell activation. Detailed experimental protocols and a summary of its physicochemical and biological properties are presented to facilitate further research and drug development applications, particularly in the field of immunology and vaccine adjuvant discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the formal name 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine.[1] It is structurally related to Yoda1, with key modifications that enhance its biological activity and physicochemical properties.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine | [1] |

| CAS Number | 3041134-13-5 | [1] |

| Molecular Formula | C₁₄H₈ClF₃N₄OS | [1] |

| Molecular Weight | 372.75 g/mol | [3] |

| SMILES | ClC1=C(CSC2=NN=C(C3=CN=CC=N3)O2)C(C(F)(F)F)=CC=C1 | [1] |

| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 μM | [3][4][5] |

| Appearance | Solid | [1] |

Mechanism of Action: Piezo1 Agonism and T-Cell Activation

This compound functions as a selective agonist of the Piezo1 channel, a mechanically activated ion channel crucial for sensing and responding to mechanical stimuli.[3][4][5][6] Unlike physiological activation by mechanical force, this compound directly binds to an allosteric site on the Piezo1 channel, inducing a conformational change that leads to channel opening.[7] This activation of Piezo1 by this compound results in a significant influx of extracellular calcium (Ca²⁺) into the cell.[3][4][5][6]

In the context of immunology, Piezo1 is expressed on T-cells and plays a critical role in their activation.[1] this compound-mediated activation of Piezo1 and the subsequent Ca²⁺ influx mimics the mechanical signaling that occurs during the interaction of a T-cell with an antigen-presenting cell (APC). This increase in intracellular Ca²⁺ is a key second messenger in the T-cell activation signaling cascade.

Signaling Pathway

The influx of Ca²⁺ initiated by this compound-Piezo1 activation triggers a downstream signaling cascade that culminates in T-cell activation. The elevated intracellular Ca²⁺ levels activate calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes essential for T-cell activation, proliferation, and cytokine production.

Biological Activity and Quantitative Data

This compound has been shown to be a more potent Piezo1 agonist than Yoda1, with a significantly lower half-maximal effective concentration (MEC₅₀).

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Type | Reference |

| Piezo1 Agonism (MEC₅₀) | 0.40 μM | Piezo1-mCherry-transfected HEK293A | [3][4][5][6] |

| Effect on T-cells | Induces significant Ca²⁺ influx | Human CD4⁺ T-cells | [3][4][5] |

| Toxicity | No significant toxicity to PBMCs at 0.1-20 μM for 6-24 h | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Piezo1 Agonism Assay

This protocol describes the screening of this compound for its agonistic activity on Piezo1 channels expressed in a heterologous system.

Objective: To determine the half-maximal effective concentration (MEC₅₀) of this compound for Piezo1 activation.

Materials:

-

Piezo1-mCherry-transfected HEK293A cells

-

This compound compound

-

Yoda1 (as a positive control)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

HEPES-buffered saline (HBS)

-

Multi-well plates suitable for fluorescence reading

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture Piezo1-mCherry-transfected HEK293A cells in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBS and then incubate with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound and Yoda1 in HBS.

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye and replace with fresh HBS.

-

Measure the baseline fluorescence using a plate reader.

-

Add the different concentrations of this compound or Yoda1 to the wells.

-

Immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each concentration.

-

Plot the dose-response curve and determine the MEC₅₀ value for this compound.

-

Calcium Influx Assay in Human CD4⁺ T-Cells

This protocol details the measurement of this compound-induced calcium influx in primary human T-cells.

Objective: To confirm the ability of this compound to induce Ca²⁺ influx in primary T-cells.

Materials:

-

Isolated human CD4⁺ T-cells

-

This compound compound

-

Indo-1 AM or other suitable calcium indicator dye

-

RPMI 1640 medium supplemented with 10% FBS

-

Flow cytometer equipped for calcium flux measurement

Procedure:

-

Cell Preparation: Isolate human CD4⁺ T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods.

-

Dye Loading: Resuspend the T-cells in RPMI 1640 medium and load with a calcium indicator dye (e.g., 1-5 µM Indo-1 AM) for 30-45 minutes at 37°C.

-

Washing: Wash the cells twice with fresh medium to remove extracellular dye.

-

Flow Cytometry Analysis:

-

Acquire a baseline reading of the dye-loaded T-cells on the flow cytometer.

-

Add this compound at the desired concentration to the cell suspension.

-

Immediately acquire data continuously for several minutes to record the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: Analyze the flow cytometry data to quantify the increase in intracellular calcium following the addition of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the role of Piezo1 in various physiological processes, particularly in the immune system. Its enhanced potency and solubility make it a superior alternative to Yoda1 for in vitro and potentially in vivo studies. The ability of this compound to activate T-cells through a defined signaling pathway highlights its potential as a novel vaccine adjuvant. Future research should focus on elucidating the precise molecular interactions between this compound and the Piezo1 channel, further characterizing its effects on different T-cell subsets, and evaluating its efficacy and safety as a vaccine adjuvant in preclinical models.

References

- 1. Mechanical Cues for T Cell Activation: Role of Piezo1 Mechanosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Yaddle1: A Technical Guide to a Novel Chemical Tool for Piezo1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yaddle1 has emerged as a potent and selective agonist of the mechanosensitive ion channel Piezo1, offering significant advantages over its predecessor, Yoda1. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical tool for studying Piezo1. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of Piezo1 function and its role in various physiological and pathological processes.

Core Properties and Advantages of this compound

This compound is a synthetic small molecule that activates Piezo1 channels, leading to cation influx, most notably Ca2+, into the cell. Its development was guided by the structure-activity relationship of Yoda1, with modifications aimed at improving its physicochemical properties.

Quantitative Data Summary

A key advantage of this compound is its significantly improved kinetic solubility compared to Yoda1, facilitating its use in a wider range of experimental settings. The following table summarizes the key quantitative parameters of this compound in comparison to Yoda1.

| Parameter | This compound | Yoda1 | Reference(s) |

| MEC₅₀ (Half-maximal Effective Concentration) | 0.40 µM | ~10-25 µM | [1][2] |

| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | 1.22 ± 0.11 µM | [2] |

Mechanism of Action

This compound is proposed to act as a "molecular wedge" or an "ambidextrous wedge" that modulates the gating of the Piezo1 channel.[2][3] This mechanism is thought to involve the binding of this compound to a site on the channel, which lowers the energetic barrier for channel opening in response to mechanical stimuli or even induces channel opening in the absence of external force. This leads to an influx of cations, primarily Ca2+, down their electrochemical gradient.

Signaling Pathways Modulated by this compound

The primary consequence of this compound-induced Piezo1 activation is an increase in intracellular calcium concentration ([Ca2+]i). This calcium influx serves as a second messenger, initiating a cascade of downstream signaling events.

This compound-Piezo1 Signaling Cascade

Caption: this compound activates the Piezo1 channel, leading to Ca²⁺ influx and subsequent downstream signaling.

One of the key downstream pathways affected by Piezo1 activation is the calpain pathway. Calpains are calcium-dependent proteases that cleave a variety of substrate proteins, leading to diverse cellular responses. In the context of T-cell activation, Piezo1-mediated calcium influx and subsequent calpain activation are crucial for cytoskeletal rearrangement and optimal T-cell receptor (TCR) signaling.

Experimental Protocols

Detailed experimental protocols for this compound are still emerging in the literature. However, based on the available information and protocols established for Yoda1, the following methodologies can be adapted for studying this compound's effects on Piezo1.

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound application.

Cell Culture and Preparation:

-

Seed Piezo1-expressing cells (e.g., HEK293A cells transfected with Piezo1-mCherry) onto glass-bottom dishes suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to an appropriate confluency (typically 70-80%).

-

On the day of the experiment, wash the cells with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing calcium.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.

This compound Application and Data Acquisition:

-

Mount the cell dish on an inverted fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence signal for a few minutes before adding this compound.

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the imaging buffer to the desired final concentration (e.g., in the range of 0.1 µM to 10 µM).

-

Add the this compound solution to the cells while continuously recording the fluorescence signal.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to determine the maximum fluorescence signal.

Electrophysiology (Patch-Clamp)

This protocol outlines a general approach for recording Piezo1 channel activity in response to this compound using the whole-cell patch-clamp technique.

Cell Preparation and Recording Setup:

-

Use cells expressing Piezo1 channels.

-

Prepare standard intracellular and extracellular solutions for patch-clamp recording. The extracellular solution should contain physiological concentrations of ions, including Ca2+.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

This compound Application and Data Recording:

-

Record baseline channel activity at a holding potential of -60 mV or using voltage ramps.

-

Prepare a stock solution of this compound in DMSO and dilute it into the extracellular solution to the desired final concentration.

-

Apply this compound to the cell using a perfusion system.

-

Record the current elicited by this compound. Piezo1 activation will result in an inward cation current at negative membrane potentials.

-

Wash out this compound with the control extracellular solution to observe the reversibility of the effect.

Kinetic Solubility Assay

This protocol describes a method to determine the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates

-

96-well collection plates

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC-UV system

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the this compound stock solution to each well of a 96-well plate.

-

Add PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound (e.g., in a serial dilution). The final DMSO concentration should be kept low (e.g., 1-2%).

-

Seal the plate and incubate it on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.

-

After incubation, filter the solutions through the 96-well filter plate into a collection plate to remove any precipitated compound.

-

Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC-UV.

-

The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound.

This compound Screening and Characterization Workflow

Caption: A typical workflow for the synthesis and in vitro characterization of this compound.

Logical Relationship of this compound's Action in T-Cells

Caption: Logical flow of this compound's effect on T-cell activation, highlighting its potential as a vaccine adjuvant.

Conclusion

This compound represents a significant advancement in the chemical toolkit for studying Piezo1. Its enhanced solubility and high potency make it a superior alternative to Yoda1 for a variety of in vitro and potentially in vivo applications. This guide provides a foundational understanding of this compound's properties, mechanism, and experimental use. As research in this area continues, the development of more detailed, this compound-specific protocols will further empower the scientific community to unravel the complex roles of Piezo1 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and thermodynamic framework for PIEZO1 modulation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Piezo1 Activation by Yoda1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piezo1 is a mechanosensitive ion channel that plays a crucial role in converting mechanical stimuli into biological signals.[1] Its activation allows the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events. The discovery of Yoda1, a small molecule agonist of Piezo1, has provided a powerful tool to investigate the physiological and pathological roles of this channel.[2][3] This technical guide provides an in-depth overview of the biological functions of Piezo1 activation by Yoda1, with a focus on quantitative data, experimental protocols, and signaling pathways.

Quantitative Data: Yoda1 Activation of Piezo1

The potency of Yoda1 in activating Piezo1, as measured by its half-maximal effective concentration (EC50), varies depending on the cell type and experimental conditions. This variability is likely due to differences in the cellular environment, including membrane composition and the expression of interacting proteins. A summary of reported EC50 values is presented in the table below.

| Cell Type/System | EC50 of Yoda1 | Reference |

| Mouse Piezo1 (in HEK cells) | 17.1 µM | [4] |

| Human Piezo1 (in HEK cells) | 26.6 µM | [4] |

| Human Red Blood Cells | 1.391 µM | |

| Overexpressed mouse Piezo1 | 600 nM | |

| Human Myometrium | 3.02 µM |

Key Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Piezo1 Currents

Patch-clamp electrophysiology is a fundamental technique to directly measure the ion channel activity of Piezo1 in response to Yoda1.

a. Whole-Cell Patch-Clamp:

-

Cell Preparation: Culture cells expressing Piezo1 on glass coverslips.

-

Pipette Solution (Internal): (in mM) 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 Na2ATP, and 0.1 Na2GTP, with pH adjusted to 7.2 with CsOH.

-

External Solution (Bath): (in mM) 135 NaCl, 5 KCl, 1.5 CaCl2, 1.2 MgCl2, 8 D-glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell configuration with a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 to +80 mV for 300 ms) to elicit currents.

-

Perfuse the bath with varying concentrations of Yoda1 to record dose-dependent activation of Piezo1 currents.

-

A non-specific blocker of mechanosensitive channels, such as gadolinium chloride (GdCl3) at 30 µM, can be used to confirm the specificity of the recorded currents.

-

b. Cell-Attached Patch-Clamp:

-

Pipette Solution: (in mM) 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 TEA-Cl, and 10 HEPES (pH 7.3 with NaOH), supplemented with a desired concentration of Yoda1 (e.g., 30 µM).

-

External Solution (to zero membrane potential): (in mM) 140 KCl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.3 with KOH).

-

Recording:

-

Form a high-resistance seal between the patch pipette and the cell membrane.

-

Record single-channel or macroscopic currents in the presence of Yoda1 in the pipette solution. This configuration allows for the study of Yoda1's effect on channel kinetics in the absence of whole-cell dialysis.

-

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for studying Yoda1's effect on Piezo1 using patch-clamp.

Calcium Imaging to Measure Intracellular Calcium Influx

Calcium imaging is used to visualize and quantify the increase in intracellular calcium concentration ([Ca2+]i) following Piezo1 activation by Yoda1.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

-

Calcium Indicator Loading:

-

Incubate cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., at 4 µM with 0.04% Pluronic F-127 for ~60 minutes).

-

Wash the cells with a physiological salt solution, such as Hank's Balanced Salt Solution (HBSS), to remove excess dye.

-

-

Imaging:

-

Acquire baseline fluorescence images using a fluorescence microscope (e.g., a confocal microscope).

-

Perfuse the cells with a solution containing Yoda1 at the desired concentration.

-

Record time-lapse images to monitor the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the average fluorescence intensity within each ROI over time.

-

Normalize the fluorescence change (ΔF/F0) to the baseline fluorescence (F0) to quantify the calcium response.

-

Experimental Workflow for Calcium Imaging

Caption: Workflow for assessing Yoda1-induced calcium influx via imaging.

Downstream Signaling Pathways of Piezo1 Activation by Yoda1

Activation of Piezo1 by Yoda1 initiates a variety of downstream signaling pathways, primarily through the influx of Ca2+. These pathways are involved in a wide range of cellular processes, including proliferation, migration, and differentiation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a key downstream target of Piezo1 activation.

-

Mechanism: Yoda1-induced Ca2+ influx can lead to the phosphorylation and activation of ERK1/2. This activation can be mediated by upstream kinases such as Protein Kinase C (PKC).

-

Biological Functions: The Piezo1-MAPK/ERK axis has been implicated in regulating cell proliferation and survival.

Piezo1-MAPK/ERK Signaling Pathway

Caption: Yoda1 activates the MAPK/ERK pathway via Piezo1 and Ca²⁺ influx.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is another critical cascade activated by Yoda1-mediated Piezo1 stimulation.

-

Mechanism: Piezo1 activation by Yoda1 can lead to the phosphorylation and activation of PI3K and its downstream effector AKT. This, in turn, can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1).

-

Biological Functions: This pathway is crucial in regulating cell growth, metabolism, and survival. In chondrocytes, for example, this pathway has been shown to be involved in homeostasis.

Piezo1-PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR pathway is activated by Yoda1 through Piezo1.

YAP/TAZ Pathway

The Hippo signaling pathway effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), are also regulated by Piezo1 activation.

-

Mechanism: Yoda1-induced Ca2+ influx can promote the nuclear translocation of YAP/TAZ. This can be mediated by the MAPK pathway. In the nucleus, YAP/TAZ act as transcriptional co-activators to regulate gene expression.

-

Biological Functions: The Piezo1-YAP/TAZ axis is involved in mechanotransduction, cell proliferation, and differentiation.

Piezo1-YAP/TAZ Signaling Pathway

Caption: Yoda1-induced Piezo1 activation regulates YAP/TAZ nuclear translocation.

Conclusion

Yoda1 has proven to be an invaluable pharmacological tool for elucidating the diverse biological functions of the Piezo1 channel. Its ability to specifically activate Piezo1 has enabled researchers to dissect the downstream signaling pathways and cellular responses with unprecedented detail. The data and protocols presented in this guide offer a framework for the continued investigation of Piezo1 in both physiological and pathological contexts, with significant implications for drug discovery and development. The variability in Yoda1's potency across different cell types underscores the importance of careful experimental design and data interpretation. Future research will likely focus on developing even more specific and potent modulators of Piezo1 to further unravel its complex roles in biology and disease.

References

- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 3. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Yaddle1 CAS number and chemical properties

An In-depth Technical Guide to Yaddle1: A Novel Piezo1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel and potent agonist of the mechanosensitive ion channel Piezo1. This compound is a derivative of the well-known Piezo1 agonist, Yoda1, with improved solubility and significant potential for research and therapeutic applications, particularly in immunology and vascular biology.

Core Chemical Properties

This compound is a synthetic small molecule with the CAS number 3041134-13-5.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3041134-13-5[1][2] |

| Molecular Formula | C₁₄H₈ClF₃N₄OS[1][2] |

| Molecular Weight | 372.75 g/mol |

| Formal Name | 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine |

| IUPAC Name | 2-((2-chloro-6-(trifluoromethyl)benzyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole |

| Purity | ≥98% |

| Appearance | A solid |

| Solubility | DMSO: Slightly soluble (0.1-1 mg/ml). Soluble in DMSO (100mM). |

| SMILES | ClC1=C(CSC2=NN=C(C3=CN=CC=N3)O2)C(C(F)(F)F)=CC=C1 |

| InChI Key | CFUNYUCUSGNBPX-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound is a selective agonist of the Piezo1 channel, a critical regulator of cellular mechanotransduction and calcium signaling. It is a derivative of Yoda1 and is thought to stabilize the Piezo1 channel in its open conformation. The proposed mechanism involves the trifluoromethyl group of this compound acting as a molecular wedge between the domains of the Piezo1 protein, which lowers the channel's mechanical activation threshold.

Activation of the Piezo1 channel by this compound leads to an influx of calcium ions (Ca²⁺) into the cell. This influx of calcium acts as a second messenger, triggering downstream signaling cascades. One notable pathway activated by this compound-induced Piezo1 stimulation is the activation of protein kinase D (PKD). This has been observed in human aortic endothelial cells.

Due to its ability to induce Ca²⁺ influx in human CD4⁺ T cells, this compound is being explored for its potential as a vaccine adjuvant to enhance T cell activation. Importantly, it does not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) at effective concentrations. A significant advantage of this compound over its parent compound, Yoda1, is its 10-fold greater kinetic solubility at physiological pH.

Quantitative Biological Data

| Parameter | Cell Line/System | Value |

| EC₅₀ (Piezo1 agonism) | HEK293A cells expressing human Piezo1 | 0.4 µM |

| Effective Concentration | Primary human CD4⁺ T cells (for Ca²⁺ influx) | 15 µM |

| Kinetic Solubility (pH 7.4) | 26.72 µM | |

| Cytotoxicity | Human PBMCs | No significant toxicity up to 20 µM |

Experimental Protocols

Solubilization and Storage

-

Stock Solutions: this compound is soluble in DMSO, with concentrations of up to 100 mM being reported. For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to one month. It is recommended to prepare and use solutions on the same day if possible. Before use, equilibrate the solution to room temperature and ensure no precipitation is present.

-

In Vivo Formulation Protocol: For in vivo experiments, a multi-solvent system can be used to prepare a clear solution. One such protocol involves the sequential addition of solvents in the following volumetric ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

This method can yield a clear solution with a solubility of ≥ 2.5 mg/mL (6.71 mM). To prepare 1 mL of this working solution, one would add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, 50 µL of Tween-80 is added and mixed, followed by the addition of 450 µL of saline to reach the final volume.

-

Visualized Signaling Pathway and Workflows

Caption: Signaling pathway of this compound activating the Piezo1 channel.

Caption: General experimental workflow for in vitro studies with this compound.

References

In Vitro Effects of Yaddle1 on T Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yaddle1 is a novel small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2][3][4] This channel is expressed on various immune cells, including T lymphocytes, and plays a role in converting mechanical stimuli into intracellular signals. In the context of T cell immunology, Piezo1 activation is implicated in critical functions such as T cell receptor (TCR) signaling and immune synapse formation. This compound has emerged as a valuable research tool due to its enhanced solubility and potent activity compared to its predecessor, Yoda1. In vitro studies have demonstrated that this compound effectively activates Piezo1, leading to a cascade of events culminating in T cell activation. This makes this compound a compound of significant interest, particularly for its potential application as a vaccine adjuvant.

This technical guide provides a comprehensive overview of the in vitro effects of this compound on T cell activation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant experimental procedures.

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacological properties of this compound based on published in vitro studies.

| Pharmacological Parameter | Value | Cell Type | Reference |

| Half-Maximal Effective Concentration (EC₅₀) | 0.40 µM | Piezo1-transfected HEK293A |

| Physicochemical Property | Value | Conditions | Reference |

| Kinetic Solubility | 26.72 ± 1.8 µM | pH 7.4 |

| In Vitro Cellular Effect | Concentration Range | Incubation Time | Cell Type | Result | Reference |

| Calcium (Ca²⁺) Influx Induction | Not specified | Not specified | Human CD4⁺ T Cells | Significant Influx | |

| Cytotoxicity | 0.1 - 20 µM | 6 - 24 hours | Human PBMCs | No significant toxicity |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in T cells and a general experimental workflow for studying its effects.

Experimental Protocols

Isolation of Human CD4⁺ T Cells from PBMCs

This protocol describes the isolation of untouched human CD4⁺ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection immunomagnetic beads.

Materials:

-

Whole human blood or buffy coat

-

Ficoll-Paque or Lymphoprep density gradient medium

-

Phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

CD4⁺ T Cell Isolation Kit, human (negative selection)

-

15 mL and 50 mL conical tubes

-

Magnetic separator

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the PBMC layer (the white, cloudy interface) and transfer to a new 50 mL tube.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 and perform a cell count.

-

-

CD4⁺ T Cell Negative Selection:

-

Adjust the PBMC concentration to 1 x 10⁸ cells/mL in the appropriate buffer provided with the isolation kit.

-

Add the biotin-antibody cocktail (which contains antibodies against non-CD4⁺ cells) to the cell suspension. Mix well and incubate for 5-10 minutes at 2-8°C.

-

Add the magnetic microbeads to the cell suspension. Mix well and incubate for an additional 10-15 minutes at 2-8°C.

-

Place the tube in the magnetic separator for 5-10 minutes.

-

Carefully pour off the supernatant, which contains the enriched, untouched CD4⁺ T cells, into a new tube.

-

The magnetically labeled, unwanted cells will remain attached to the column in the magnet.

-

Wash the isolated CD4⁺ T cells once with complete RPMI-1640 medium. The cells are now ready for culture and subsequent experiments.

-

Calcium Influx Assay using Flow Cytometry

This protocol details the measurement of intracellular calcium mobilization in CD4⁺ T cells following this compound treatment using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Isolated CD4⁺ T cells

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

This compound stock solution (in DMSO)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer

Procedure:

-

Cell Loading:

-

Resuspend CD4⁺ T cells at 1 x 10⁶ cells/mL in HBSS.

-

Prepare a Fluo-4 AM loading solution by diluting the stock to a final concentration of 1-5 µM in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubility.

-

Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at 1 x 10⁶ cells/mL and allow them to rest for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Set up the flow cytometer to acquire fluorescence data (e.g., FITC channel for Fluo-4) over time.

-

Acquire a baseline fluorescence reading for the cell suspension for approximately 30-60 seconds.

-

Pause the acquisition, add this compound to the desired final concentration, and immediately resume acquisition. Record the change in fluorescence for 3-5 minutes.

-

For controls, use a vehicle control (DMSO), a positive control (Ionomycin, to induce maximal Ca²⁺ influx), and a negative control (EGTA, to chelate extracellular calcium).

-

Analyze the data by plotting the mean fluorescence intensity over time to visualize the calcium flux kinetics.

-

T Cell Activation Marker Analysis (CD69 & CD25)

This protocol describes how to assess T cell activation by staining for the surface markers CD69 (early activation) and CD25 (late activation) and analyzing their expression by flow cytometry.

Materials:

-

Isolated CD4⁺ T cells

-

Complete RPMI-1640 medium

-

96-well U-bottom culture plate

-

This compound

-

Anti-CD3/CD28 antibodies or beads (for co-stimulation)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD69, anti-CD25

-

FACS buffer (PBS + 1% BSA + 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Culture and Stimulation:

-

Plate CD4⁺ T cells at 1-2 x 10⁵ cells/well in a 96-well plate.

-

Prepare serial dilutions of this compound. Add to the appropriate wells.

-

For co-stimulation, add soluble anti-CD3/CD28 antibodies or beads to the wells. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C, 5% CO₂. For CD69 expression, a 6-24 hour incubation is typical. For CD25 expression, a 48-72 hour incubation is recommended.

-

-

Antibody Staining:

-

Harvest the cells from the plate and transfer to FACS tubes or a V-bottom plate.

-

Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Prepare an antibody cocktail containing anti-CD4, anti-CD69, and anti-CD25 at pre-titrated optimal concentrations in FACS buffer.

-

Resuspend the cell pellets in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in 200-400 µL of FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on the CD4⁺ T cell population.

-

Analyze the percentage of CD69⁺ and CD25⁺ cells within the CD4⁺ gate for each experimental condition.

-

Cytokine Secretion Assay (ELISA for IL-2 and IFN-γ)

This protocol outlines the measurement of secreted cytokines, such as IL-2 and IFN-γ, from the supernatant of T cell cultures using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Supernatants from T cell activation cultures (from Protocol 3)

-

Human IL-2 ELISA Kit

-

Human IFN-γ ELISA Kit

-

Microplate reader

Procedure:

-

Sample Collection:

-

Following the incubation period for T cell activation (typically 24-72 hours), centrifuge the culture plate at 300-400 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -20°C or colder if not used immediately.

-

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit. A general workflow is as follows:

-

Coat a 96-well ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards, controls, and collected culture supernatants to the wells. Incubate.

-

Wash the plate.

-

Add the biotinylated detection antibody. Incubate.

-

Wash the plate.

-

Add streptavidin-HRP (horseradish peroxidase). Incubate.

-

Wash the plate.

-

Add the TMB substrate solution and incubate in the dark until a color develops.

-

Add the stop solution to terminate the reaction.

-

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of IL-2 or IFN-γ in the experimental samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.

-

References

Preliminary Research on AS01 as a Vaccine Adjuvant: A Technical Guide

Disclaimer: Initial searches for "Yaddle1" as a vaccine adjuvant did not yield any publicly available information. It is presumed that "this compound" may be a proprietary, pre-clinical, or hypothetical compound. Therefore, this technical guide has been prepared using the well-characterized and clinically approved adjuvant, AS01 , as a representative example to fulfill the user's request for an in-depth technical overview.

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: Introduction to the AS01 Adjuvant System

AS01 is a liposome-based Adjuvant System that enhances the immune response to vaccine antigens.[1][2] It is a key component in several licensed vaccines, including those for herpes zoster, malaria, and respiratory syncytial virus (RSV).[1][3] The system is designed to induce a robust and persistent immune response, particularly T-cell mediated immunity, which is crucial for vaccines targeting intracellular pathogens.[2]

The core of AS01's efficacy lies in the synergistic action of its two main immunostimulatory components: 3-O-desacyl-4'-monophosphoryl lipid A (MPL) and the saponin (B1150181) QS-21, both encapsulated within a liposomal delivery vehicle.[1][2][3] This combination triggers a potent and localized innate immune response, which in turn orchestrates a strong and durable adaptive immune response.[2][4]

Composition of AS01 Formulations

The AS01 Adjuvant System has been formulated into different concentrations for various vaccines. The two most common formulations are AS01B and AS01E.

| Component | AS01B Formulation | AS01E Formulation | Role |

| MPL | 50 µg | 25 µg | TLR4 Agonist |

| QS-21 | 50 µg | 25 µg | Saponin Immunostimulant |

| Liposome (B1194612) | Composed of DOPC and Cholesterol | Composed of DOPC and Cholesterol | Delivery Vehicle |

Data sourced from multiple clinical trial descriptions.[5][6]

Mechanism of Action and Signaling Pathways

AS01's mechanism of action begins with the induction of a rapid and transient innate immune response at the injection site and in the draining lymph node.[2] This localized inflammation is critical for the recruitment and activation of antigen-presenting cells (APCs), which are essential for initiating the adaptive immune response.[2]

Synergistic Action of MPL and QS-21

The potent adjuvant effect of AS01 is dependent on the synergistic contributions of both MPL and QS-21.[2] While MPL primarily acts through Toll-like receptor 4 (TLR4), QS-21's mechanism is less defined but is known to involve the activation of the inflammasome.[7] This dual stimulation leads to a unique gene expression signature that is not observed when either component is used alone.[1][7]

Signaling Pathways

The two key components of AS01 trigger distinct but complementary innate signaling pathways:

-

MPL Pathway: As a derivative of lipopolysaccharide (LPS), MPL is a potent agonist for TLR4.[3][7] Binding of MPL to TLR4 on the surface of APCs, such as dendritic cells and macrophages, initiates a downstream signaling cascade. This cascade proceeds through two main adaptor molecules: MyD88, which drives the production of pro-inflammatory cytokines, and TRIF, which can lead to the production of type I interferons.[7]

-

QS-21 Pathway: The precise signaling pathway for QS-21 is still under investigation. However, evidence suggests it can lead to the activation of the NLRP3 inflammasome, resulting in the cleavage and activation of caspase-1.[7] Activated caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[7]

The combined signaling from both pathways results in a robust activation of APCs, characterized by the upregulation of costimulatory molecules and the production of a broad range of cytokines and chemokines.[8]

Efficacy and Clinical Data

AS01 has demonstrated high efficacy in several pivotal Phase 3 clinical trials, leading to the approval of multiple vaccines. Its ability to induce strong and persistent T-cell responses makes it particularly effective in populations with waning immunity, such as older adults.[1][3]

| Vaccine | Target Disease | Target Population | Efficacy | Citation(s) |

| Shingrix (gE/AS01B) | Herpes Zoster (Shingles) | Adults ≥50 years | >90% | [2][7] |

| Mosquirix (RTS,S/AS01E) | Malaria | Children 5-17 months | ~36% over 4 years | [9] |

| Arexvy (RSVPreF3/AS01E) | Respiratory Syncytial Virus | Adults ≥60 years | High efficacy reported | [1][3] |

Experimental Protocols

Detailed experimental protocols for adjuvant research involve a combination of in vitro, ex vivo, and in vivo models. Below are representative methodologies based on published studies involving AS01.

Ex Vivo Human Lymph Node Explant Model

This protocol is designed to study the direct effects of adjuvants on human immune cells in a tissue context that preserves the cellular architecture.[10]

Objective: To assess the activation of dendritic cells (DCs) and the production of cytokines in human lymph node tissue upon exposure to AS01.

Methodology:

-

Tissue Preparation: Fresh human lymph node tissue is obtained from surgical resections. The tissue is sliced into thin sections (e.g., 300-400 µm) using a vibratome.

-

Culture and Stimulation: The lymph node slices are placed on culture inserts in a 6-well plate containing culture medium. The tissue is stimulated with a relevant concentration of AS01 (e.g., 25 µg/mL) for a specified period (e.g., 24 hours).[10]

-

Sample Collection: After incubation, the culture supernatants are collected for cytokine analysis. The tissue slices are processed for cellular analysis.

-

Cellular Analysis (Flow Cytometry): The tissue is mechanically and enzymatically dissociated to create a single-cell suspension. The cells are then stained with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., subsets of DCs, macrophages) and their activation status (e.g., expression of CD80, CD86, HLA-DR).

-

Cytokine Analysis: The collected supernatants are analyzed for a panel of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-12) using a multiplex bead-based immunoassay (e.g., LEGENDplex) or ELISA.[10]

In Vivo Murine Immunogenicity Study

This protocol outlines a standard preclinical model to evaluate the ability of an adjuvant to enhance the immune response to a co-administered antigen.

Objective: To determine the effect of AS01 on antigen-specific antibody titers and T-cell responses in mice.

Methodology:

-

Animal Groups: C57BL/6 or BALB/c mice are randomized into groups (e.g., n=8-10 per group).

-

Vaccine Formulation: The antigen of interest is formulated with or without AS01. Control groups include antigen alone, adjuvant alone, and a vehicle control.

-

Immunization Schedule: Mice are immunized via intramuscular injection at Day 0 and Day 14 (or another appropriate interval).

-

Sample Collection: Blood samples are collected at various time points (e.g., Day 14, Day 28) to assess antibody responses. Spleens are harvested at the end of the study (e.g., Day 28) to measure T-cell responses.

-

Antibody Titer Measurement (ELISA):

-

ELISA plates are coated with the antigen.

-

Serial dilutions of serum from immunized mice are added to the plates.

-

An enzyme-linked secondary antibody specific for mouse IgG is added.

-

A substrate is added, and the colorimetric change is measured to determine the antibody titer.

-

-

T-Cell Response Measurement (ELISPOT/Intracellular Cytokine Staining):

-

Splenocytes are isolated from the harvested spleens.

-

The cells are restimulated in vitro with the antigen or specific peptides.

-

For ELISPOT, the frequency of cytokine-secreting cells (e.g., IFN-γ, IL-4) is determined.

-

For ICS, cells are stained for surface markers and intracellular cytokines and analyzed by flow cytometry to identify antigen-specific T-cell populations (e.g., CD4+, CD8+) and their cytokine profile.

-

Logical Relationships of AS01 Components

The AS01 Adjuvant System is a multi-component formulation where each part plays a distinct and essential role. The liposome acts as a scaffold and delivery vehicle for the two immunostimulants, ensuring they are co-delivered to the same APCs, which is critical for their synergistic effect.

References

- 1. Adjuvant system AS01: from mode of action to effective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]

- 6. Frontiers | An innate immune signature induced by AS01- or AS03-adjuvanted vaccines predicts the antibody response magnitude and quality consistently over time [frontiersin.org]

- 7. Research on Adjuvant System AS01 - CD Bioparticles [cd-bioparticles.net]

- 8. academic.oup.com [academic.oup.com]

- 9. RTS,S/AS01 vaccine (Mosquirix™): an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innate immune cell activation by adjuvant AS01 in human lymph node explants is age independent - PMC [pmc.ncbi.nlm.nih.gov]

Yaddle1: A Technical Guide to its Selectivity for the Mechanosensitive Ion Channel Piezo1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Yaddle1, a potent agonist of the mechanosensitive ion channel Piezo1. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways pertinent to the interaction of this compound with Piezo1.

Core Findings on this compound Selectivity

This compound, a second-generation Piezo1 agonist, was developed through systematic structural analysis of its precursor, Yoda1, to enhance its therapeutic potential.[1] A key improvement of this compound is its significantly greater kinetic solubility at physiological pH compared to Yoda1, making it a more reliable tool for in vitro and potential in vivo studies.[1]

The primary mechanism of action for this compound, akin to Yoda1, is believed to be as a "molecular wedge."[1][2] It allosterically binds to a pocket in the mechanosensory domain of the Piezo1 channel, which facilitates force-induced conformational changes and lowers the mechanical threshold for channel activation.[2] This action classifies this compound as a gating modifier of Piezo1.

Crucially, the parent compound Yoda1 is established to be selective for Piezo1 over its homolog, Piezo2. While comprehensive selectivity panel data for this compound against a wide array of other ion channels is not extensively available in public literature, the structural relationship and functional similarity to Yoda1 strongly suggest a similar selectivity profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with Piezo1. This data is primarily derived from studies using human embryonic kidney (HEK293) cells engineered to express Piezo1.

| Compound | Target | Assay Type | Measured Value (EC50/MEC50) | Cell Line | Reference |

| This compound | Piezo1 | Calcium Influx | 0.40 µM | HEK293A | |

| Yoda1 | Piezo1 | Automated Patch Clamp | 1.39 µM | Human Red Blood Cells | |

| Yoda2 | Piezo1 | Automated Patch Clamp | 0.305 µM | Human Red Blood Cells |

EC50: Half-maximal effective concentration. MEC50: Half-maximal effective concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Piezo1 activation by this compound and a typical experimental workflow for determining its selectivity.

Caption: Piezo1 activation pathway modulated by this compound.

Caption: Workflow for assessing this compound's selectivity for Piezo1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key experiments used to characterize the selectivity of this compound.

Protocol 1: Calcium Imaging Assay for Piezo1 Agonist Activity in HEK293 Cells

This protocol is adapted from standard calcium imaging procedures using Fura-2 AM.

1. Cell Preparation:

- Culture HEK293 cells stably or transiently expressing human or mouse Piezo1 on poly-L-lysine-coated coverslips.

- Grow cells to 70-80% confluency.

2. Dye Loading:

- Prepare a Fura-2 AM loading solution (typically 1-5 µM in a calcium recording buffer, which may contain a mild detergent like Pluronic F-127 to aid dispersion).

- Wash the cells twice with the recording buffer.

- Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.

- Wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

3. Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

- Establish a stable baseline fluorescence ratio (F340/F380) by perfusing with the recording buffer.

- Apply this compound at various concentrations through the perfusion system.

- Record the change in the F340/F380 ratio, which corresponds to changes in intracellular calcium concentration.

4. Data Analysis:

- Calculate the change in the fluorescence ratio over baseline for each cell or region of interest.

- Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Electrophysiological Recording (Cell-Attached Patch-Clamp) for Selectivity Testing

This protocol outlines the use of patch-clamp electrophysiology to directly measure ion channel activity and is based on methods described for Piezo channels.

1. Cell and Pipette Preparation:

- Use HEK293 cells expressing either Piezo1 or a channel for counter-screening (e.g., Piezo2).

- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the appropriate pipette solution.

- The pipette solution should contain the desired permeating ions and this compound at a concentration around its EC50 for Piezo1.

2. Patch Formation and Recording:

- Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (a "cell-attached" configuration).

- Clamp the membrane potential at a desired holding potential (e.g., -80 mV).

- Record single-channel currents in response to the application of negative pressure (suction) to the patch pipette to activate the mechanosensitive channels.

3. Selectivity Determination:

- For cells expressing Piezo1, the application of this compound in the pipette solution should lead to a leftward shift in the pressure-response curve, indicating sensitization of the channel.

- For cells expressing Piezo2 or other ion channels, perform the same experiment. The absence of a significant change in channel activity or pressure sensitivity in the presence of this compound indicates selectivity for Piezo1.

4. Ion Channel Selectivity Panel:

- To build a comprehensive selectivity profile, this compound should be tested against a panel of common ion channels (e.g., hERG, voltage-gated sodium and calcium channels, etc.) using automated patch-clamp systems.

- A standard approach is to test a high concentration of this compound (e.g., 10 µM) against each channel. A low percentage of inhibition or activation across the panel would confirm high selectivity for Piezo1.

Conclusion

This compound is a potent and selective agonist of the Piezo1 ion channel, with improved solubility over its predecessor, Yoda1. Its mechanism as a gating modifier that sensitizes the channel to mechanical stimuli makes it a valuable tool for studying mechanotransduction. The experimental protocols outlined in this guide provide a framework for researchers to investigate the activity and selectivity of this compound and similar compounds, furthering our understanding of Piezo1's role in physiology and disease. Future studies involving broad ion channel screening panels will be instrumental in fully delineating the selectivity profile of this compound for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Yaddle1, a Novel Piezo1 Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Yaddle1 is a potent and highly soluble agonist of the Piezo1 mechanosensitive ion channel.[1][2][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its application in T-cell activation, Piezo1 agonism screening, and cell migration assays.

Introduction to this compound

This compound is a small molecule agonist for the Piezo1 channel, a critical mediator of cellular responses to mechanical stimuli.[2] It offers a significant advantage over the first-generation Piezo1 agonist, Yoda1, due to its substantially improved kinetic solubility. This compound activates the Piezo1 channel, leading to an influx of calcium ions (Ca²⁺) into the cytoplasm, which in turn triggers various downstream signaling pathways. This property makes this compound a valuable tool for studying the physiological and pathological roles of Piezo1 and for developing potential therapeutics, such as vaccine adjuvants.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide a comparison with Yoda1.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Parameter | Value | Reference |

| Mechanism of Action | Piezo1 Channel Agonist | |

| Half-maximal Effective Concentration (MEC₅₀) | 0.40 µM | |

| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | |

| Effective Concentration Range for Piezo Channel Modulation | 0.4 to 1.8 µM | |

| Concentration for Ca²⁺ Influx Induction in hCD4⁺ T-cells | ≥ 1 µM | |

| Non-toxic Concentration in PBMCs (6-24h) | 0.1-20 µM |

Table 2: Comparison of this compound and Yoda1 Solubility

| Compound | Kinetic Solubility (pH 7.4) | Fold Improvement | Reference |

| This compound | 26.72 ± 1.8 µM | ~10-fold | |

| Yoda1 | 1.22 ± 0.11 µM | - |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper dissolution and storage of this compound are crucial for reliable experimental outcomes.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn Oil (for in vivo, if applicable)

-

SBE-β-CD (for in vivo, if applicable)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for a 10 mM Stock Solution in DMSO:

-

Calculate the required mass of this compound for the desired volume of 10 mM stock solution.

-

Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly to dissolve the powder. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol for Preparing Working Solutions:

-

Important: Prepare fresh working solutions on the day of the experiment. Equilibrate the stock solution to room temperature before dilution.

-

For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

Formulations for In Vivo Studies (for reference):

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Protocol 3: 10% DMSO, 90% Corn Oil.

General Adherent Mammalian Cell Culture

This protocol provides a general guideline for maintaining adherent cell lines used in this compound experiments, such as HEK293 cells.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.25%)

-

Cell culture flasks or dishes

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer and incubate for a few minutes until the cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into new culture vessels at the desired density (e.g., 1:10-1:20 dilution for routine maintenance).

Piezo1 Agonism Screening Assay

This assay is used to confirm the activity of this compound on Piezo1 channels, typically using a cell line overexpressing the channel.

Materials:

-

HEK293A cells transfected with a Piezo1-mCherry construct

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

This compound working solutions

-

Yoda1 working solution (as a positive control)

-

DMSO (as a vehicle control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or microscope

Protocol:

-

Seed Piezo1-mCherry transfected HEK293A cells into a 96-well plate and culture overnight.

-

Prepare the calcium indicator loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS according to the manufacturer's instructions.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the loading buffer to each well and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

Add this compound, Yoda1, or DMSO control solutions to the wells.

-

Immediately measure the change in fluorescence intensity over time using a plate reader or microscope. An increase in fluorescence indicates a Ca²⁺ influx.

T-Cell Activation Assay via Calcium Influx